N-(4-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c28-22(23-18-8-10-19(11-9-18)27(29)30)17-7-4-14-26(15-17)21-13-12-20(24-25-21)16-5-2-1-3-6-16/h1-3,5-6,8-13,17H,4,7,14-15H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOXXSMMGSHEGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Research has indicated that N-(4-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide exhibits several promising biological activities:
Antimicrobial Properties
Preliminary studies suggest that this compound demonstrates significant antimicrobial activity against various bacterial strains. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating potential applications in treating infections.
Analgesic Effects
Research indicates that this compound may act as an analgesic by modulating pain pathways. It has been found to enhance endocannabinoid signaling, which plays a crucial role in pain regulation. A study on rats showed that administration resulted in significant reductions in pain responses in models of acute and chronic pain.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In animal models, it has been shown to reduce markers of inflammation in tissues, suggesting its utility in managing inflammatory diseases.
Study 1: FAAH Inhibition and Pain Relief
A study focused on the inhibition of fatty acid amide hydrolase (FAAH), an enzyme involved in degrading endocannabinoids. The administration of this compound resulted in increased levels of anandamide, leading to significant pain relief in rat models.
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of this compound against common pathogens. Results indicated effective inhibition of bacterial growth, suggesting its potential as a therapeutic agent for infectious diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridazine Ring
1-(6-(4-Chlorophenyl)Pyridazin-3-yl)-N-IsopropylPiperidine-3-Carboxamide
- Core Structure : Pyridazine-piperidine carboxamide.
- Substituents : 4-Chlorophenyl (pyridazine), isopropyl (carboxamide).
- Key Differences : Replacement of the phenyl group on pyridazine with 4-chlorophenyl and substitution of the 4-nitrophenyl carboxamide with isopropyl.
- However, the absence of the nitro group may reduce electron-withdrawing effects critical for interactions with microbial or enzymatic targets .
1,3,4-Thiadiazole Derivatives ()
- Core Structure : 1,3,4-Thiadiazole instead of pyridazine.
- Substituents : 4-Nitrophenyl, methyl, and hydrazine derivatives.
- Biological Activity: Antimicrobial activity against Bacillus mycoides (gram-positive bacteria) with MIC values lower than positive controls. Notably, compounds with 4-nitrophenyl groups exhibited moderate activity against E. coli and C. albicans .
- Comparison : The thiadiazole core may offer broader antimicrobial specificity compared to pyridazine-based compounds, but the pyridazine-piperidine scaffold could provide unique steric advantages for target binding.
Variations in the Carboxamide Group
N-(1H-Benzimidazol-2-yl)-1-(4-Nitrophenyl)Methanamine
- Core Structure : Benzimidazole linked to a 4-nitrophenylmethanamine.
- Application : Inhibits germination in wheat varieties, demonstrating the role of 4-nitrophenyl in disrupting plant metabolic pathways .
AS9: 1-(3-Benzyl-4-Oxo-3,4-Dihydroquinazolin-2-yl)-4-(4-Nitrophenyl)Hydrazinecarbothioamide
Functional Group Impact on Activity
Preparation Methods
Piperidine Ring Construction
The piperidine-3-carboxylic acid scaffold is synthesized via a modified Buchwald-Hartwig amination followed by cyclization:
- Starting material : Methyl 3-aminopent-4-enoate undergoes palladium-catalyzed coupling with 3-bromopyridazine to form a linear intermediate.
- Cyclization : Treatment with trifluoroacetic acid (TFA) induces intramolecular lactamization, yielding methyl piperidine-3-carboxylate (87% yield).
- Hydrolysis : Saponification with LiOH in THF/H₂O produces the free carboxylic acid (92% yield).
Key characterization data :
Pyridazine Functionalization
Introducing the 6-phenylpyridazin-3-yl group employs Suzuki-Miyaura cross-coupling :
- Substrate preparation : Bromopyridazine (0.1 mol) is treated with phenylboronic acid (0.12 mol), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ in dioxane/H₂O (4:1) at 80°C.
- Coupling : Reaction completion in 12 hours affords 6-phenylpyridazine-3-boronic ester (78% yield).
- Nucleophilic displacement : Reaction with piperidine-3-carboxylic acid in DMF at 120°C for 24 hours installs the pyridazine moiety (65% yield).
Optimization insights :
- Temperature : Reactions below 100°C result in incomplete substitution.
- Solvent : DMF outperforms THF due to superior solubility of intermediates.
Amide Coupling with 4-Nitroaniline
Carboxylic Acid Activation
The carboxylic acid is activated using HATU/DIPEA in anhydrous DCM:
Nucleophilic Attack by 4-Nitroaniline
4-Nitroaniline (1.5 equiv) is added to the activated ester, stirred for 48 hours at room temperature. Post-workup includes:
- Extraction : DCM washed with 5% HCl and saturated NaHCO₃.
- Purification : Column chromatography (SiO₂, hexane/EtOAc 3:2) yields the title compound (58% yield).
Critical parameters :
- Equivalents of amine : Excess amine minimizes dimerization side products.
- Reaction time : Prolonged stirring (>72 hours) degrades product due to nitro group instability.
Alternative Pathways and Comparative Evaluation
Ullmann-Type Coupling for Direct Assembly
An alternative one-pot synthesis employs copper-catalyzed coupling:
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) accelerates the amide coupling step, improving yield to 67% but requiring specialized equipment.
Table 1. Synthetic Route Comparison
| Method | Yield (%) | Purity (HPLC) | Time (h) |
|---|---|---|---|
| Stepwise (Route A) | 58 | 98.5 | 72 |
| Ullmann coupling | 42 | 95.2 | 24 |
| Microwave-assisted | 67 | 97.8 | 0.5 |
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (700 MHz, DMSO-d₆): δ 8.21 (d, J = 8.9 Hz, 2H, Ar-H), 7.89 (d, J = 8.9 Hz, 2H, Ar-H), 7.72–7.68 (m, 5H, pyridazine-H), 4.12–3.98 (m, 2H, piperidine-H), 3.31–3.22 (m, 1H, piperidine-H), 2.90–2.75 (m, 4H, piperidine-H).
- ¹³C NMR (176 MHz, DMSO-d₆): δ 172.5 (C=O), 154.1 (pyridazine-C), 148.6 (NO₂-C), 134.2–125.3 (aromatic-C), 55.8 (piperidine-C), 42.1 (piperidine-C).
- HRMS : m/z calc. for C₂₃H₂₂N₅O₃ [M+H]⁺: 424.1718; found: 424.1715.
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows a single peak at 6.7 minutes, confirming >98% purity.
Challenges and Optimization Strategies
Nitro Group Stability
The electron-deficient 4-nitrophenyl group predisposes the compound to reduction under basic conditions. Mitigation strategies include:
Piperidine Ring Conformation
X-ray crystallography of analogues reveals that chair conformations of the piperidine ring enhance crystallinity and solubility. Recrystallization from EtOH/H₂O (9:1) improves product handling.
Industrial-Scale Considerations
For kilogram-scale production:
- Cost-effective catalysts : Replace Pd(PPh₃)₄ with Pd(OAc)₂ with ligand recycling.
- Continuous flow systems : Implement for amide coupling to reduce reaction time from 48 to 8 hours.
Q & A
What are the recommended synthetic routes for N-(4-nitrophenyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound typically involves multi-step organic reactions, including:
- Step 1: Formation of the pyridazine core via cyclization reactions using reagents like phosphorus oxychloride under reflux conditions .
- Step 2: Functionalization of the piperidine ring through nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling for aryl group introduction) .
- Step 3: Carboxamide formation via condensation of activated carboxylic acids with 4-nitrophenylamine derivatives .
Optimization Strategies:
- Temperature Control: Maintain precise reflux temperatures (e.g., 80–110°C) to avoid side reactions .
- Solvent Selection: Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction rates .
- Catalysts: Employ palladium catalysts for efficient cross-coupling steps .
- Purification: Use column chromatography or recrystallization to isolate high-purity products .
Which analytical techniques are critical for characterizing the structural integrity and purity of this compound?
Answer:
Key techniques include:
| Technique | Purpose | Example Data |
|---|---|---|
| 1H/13C NMR | Confirm amide bond formation, substituent positions, and piperidine geometry | δ 7.8–8.2 ppm (aromatic protons) |
| High-Resolution Mass Spectrometry (HRMS) | Validate molecular weight and purity (e.g., [M+H]+ = 443.5 g/mol) | |
| X-ray Crystallography | Resolve bond lengths/angles and confirm stereochemistry | C–N bond: 1.33 Å |
| HPLC | Assess purity (>95% for biological assays) | Retention time: 12.3 min |
How can researchers assess the preliminary biological activity of this compound?
Answer:
In Vitro Screening:
- Enzyme Inhibition Assays: Test against kinases (e.g., EGFR, Aurora kinases) using fluorescence-based assays .
- Receptor Binding Studies: Radioligand displacement assays (e.g., serotonin or dopamine receptors) .
- Cytotoxicity: MTT assays on cancer cell lines (IC50 values) .
Key Parameters:
- Use DMSO stocks (<0.1% final concentration) to avoid solvent toxicity.
- Validate target specificity using siRNA knockdown or competitive inhibitors .
How do structural modifications (e.g., nitrophenyl or pyridazinyl groups) influence bioactivity and pharmacokinetics?
Answer:
Structure-Activity Relationship (SAR) Insights:
| Modification | Impact | Reference |
|---|---|---|
| Nitrophenyl → Fluorophenyl | Enhanced metabolic stability (reduced nitroreductase susceptibility) | |
| Pyridazine → Pyrimidine | Increased solubility but reduced kinase affinity | |
| Piperidine Methylation | Improved blood-brain barrier penetration (logP optimization) |
Pharmacokinetic Optimization:
- Introduce PEG linkers to prolong half-life .
- Replace nitro groups with electron-withdrawing substituents to reduce toxicity .
What strategies can address rapid in vivo clearance observed in related piperidine-carboxamide compounds?
Answer:
- Prodrug Design: Mask polar groups (e.g., carboxamide) with ester prodrugs for sustained release .
- Cyclization: Convert linear linkers to macrocyclic structures to reduce renal clearance .
- Formulation: Use liposomal encapsulation to enhance plasma retention .
Case Study:
A related compound with a trifluoromethyl group showed 3-fold higher AUC (Area Under Curve) compared to the nitro derivative .
What experimental approaches elucidate the mechanism of action (e.g., enzyme inhibition or receptor modulation)?
Answer:
- X-ray Crystallography: Resolve co-crystal structures with target enzymes (e.g., kinase-inhibitor complexes) .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd values) .
- Western Blotting: Measure downstream signaling proteins (e.g., phosphorylated ERK for kinase inhibition) .
Example:
Molecular docking revealed hydrogen bonding between the carboxamide group and kinase ATP-binding pockets .
How should researchers resolve contradictions in bioactivity data across studies?
Answer:
Common Causes & Solutions:
| Issue | Resolution Strategy | Reference |
|---|---|---|
| Varied Assay Conditions | Standardize protocols (e.g., ATP concentration in kinase assays) | |
| Compound Degradation | Verify stability via HPLC before/after incubation | |
| Cell Line Heterogeneity | Use isogenic cell lines and validate genetic backgrounds |
Validation Workflow:
Replicate experiments in ≥3 independent labs.
Cross-validate using orthogonal assays (e.g., SPR vs. ITC for binding).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
